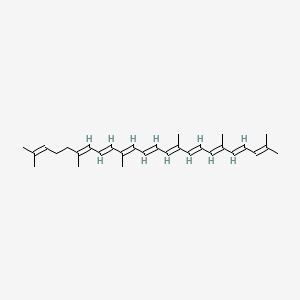
4,4'-Diaponeurosporene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-diaponeurosporene is an apo carotenoid triterpenoid that is tetracosane which is substituted by methyl groups at positions 2, 6, 10, 15, 19, and 23, and contains double bonds at the 2-3 and 22-23 positions, and E-double bonds at the 4-5, 6-7, 8-9, 10-11, 12-13, 14-15, 16-17, and 18-19 positions. It is a yellow carotenoid pigment of Staphylococcus aureus. It is an apo carotenoid triterpenoid, a triterpene and a polyene.
Applications De Recherche Scientifique
1. Carotenoid Identification in Bacteria
4,4'-Diaponeurosporene isomers have been identified in bacteria isolated from food sources, such as Staphylococcus carnosus, Lactobacillus plantarum, and Enterococcus sulfureus, among others. This discovery extends the knowledge of triterpenoid carotenoids beyond Staphylococcus aureus and into other species, indicating a broader distribution and potential applications of these compounds in food technology and microbiology (Breithaupt et al., 2001).
2. Antioxidant Activity
Research has highlighted the significant antioxidant properties of 4,4'-Diaponeurosporene. In particular, a study focused on its extraction from Lactobacillus plantarum demonstrated its superior radical scavenging ability compared to common antioxidants used in the food industry. This suggests potential applications in food preservation and as a natural antioxidant supplement (Kim et al., 2020).
3. Production Optimization for Industrial Use
Recent studies have optimized the production of 4,4'-Diaponeurosporene for industrial applications. By adjusting culture conditions and utilizing response surface methodology, a significant increase in yield was achieved. This advancement is crucial for its potential commercial use in various industries, such as pharmaceuticals and nutraceuticals (Siziya et al., 2022).
4. Therapeutic Applications
A study on Bacillus subtilis producing 4,4'-Diaponeurosporene showed promising results in the treatment of colitis in mice. The compound's synergistic effect with probiotics suggests potential therapeutic applications in treating inflammatory diseases (Jing et al., 2017).
5. Biosynthesis Pathway Studies
Understanding the biosynthesis of 4,4'-Diaponeurosporene in various bacteria has provided insights into novel enzyme activities and gene functions. This knowledge is fundamental in biotechnological applications for the production of carotenoids and related compounds (Hartz et al., 2018).
Propriétés
Numéro CAS |
53872-50-7 |
|---|---|
Formule moléculaire |
C30H42 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaene |
InChI |
InChI=1S/C30H42/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-11,13-19,21-24H,12,20H2,1-8H3/b10-9+,19-11+,21-13+,22-14+,27-17+,28-18+,29-23+,30-24+ |
Clé InChI |
FPSYVUBUILNSRF-MQMKOTMBSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(C)C)/C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C |
Synonymes |
4,4'-diaponeurosporene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B1234343.png)
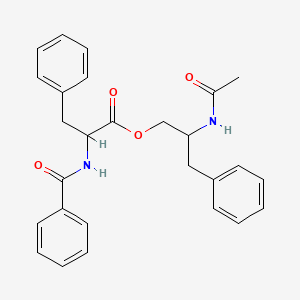
![4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B1234347.png)
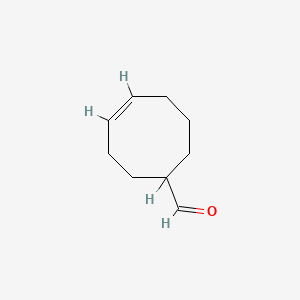
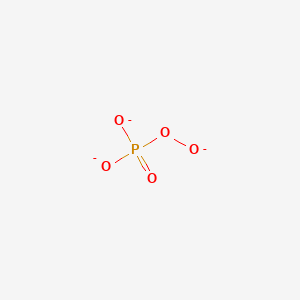

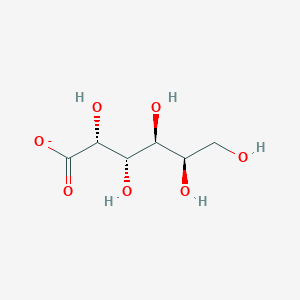

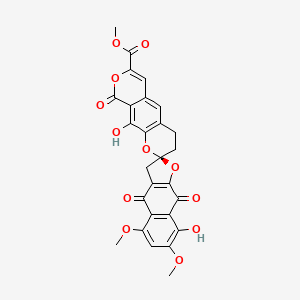
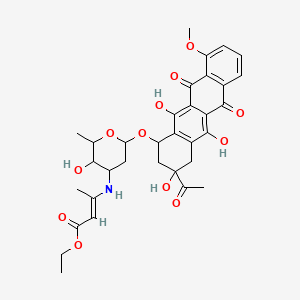
![1-Hydroxy-3,9-dimethyl-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1234360.png)
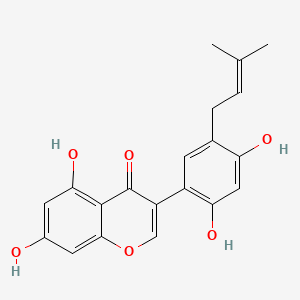
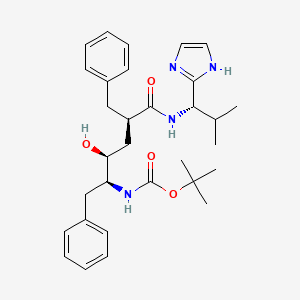
![4-Methyl-3-nitrobenzoic acid [[1-amino-2-(2-methoxyphenyl)ethylidene]amino] ester](/img/structure/B1234365.png)